1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines This compound is characterized by a benzene ring fused to an azepine ring, with two methyl groups attached to the nitrogen atom
Mechanism of Action
Mode of Action
The mode of action of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide . This rearrangement leads to the formation of 2-substituted tetrahydrobenzazepine derivatives .
Biochemical Pathways
The compound is involved in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . It also acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone or aldehyde, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,3-dimethyl-2-imidazolidinone
- 1-methyl-2-pyrrolidinone
Uniqueness
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific structural features, such as the fused benzene and azepine rings and the presence of two methyl groups on the nitrogen atom. These characteristics confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPHVMUGMGCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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